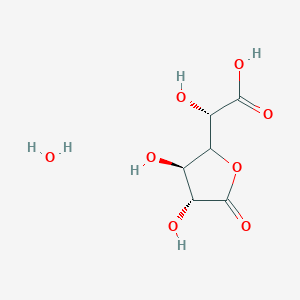
(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate
Overview
Description
D-Saccharic acid 1,4-lactone monohydrate (DSAL) has an ability to inhibit the activity of β -glucuronidase enzyme. It also potentially inhibits Klotho deglycosylation of excitatory amino acid transporters (EAATs) and peptide transporters (PEPTs).
D-Saccharic acid 1,4-lactone is an inhibitor of β-glucuronidase (IC50 = 45 µM for the human enzyme). It is commonly used as a standard in the development of novel inhibitors of β-glucuronidase. D-Saccharic Acid 1,4-lactone is also used to prevent the cleavage of glucuronides in plasma, serum, or urine by β-glucuronidase in samples.
Scientific Research Applications
Inhibitor of β-glucuronidase
D-Saccharic acid 1,4-lactone monohydrate is an inhibitor of β-glucuronidase . This enzyme is involved in the metabolism of glucuronides, which are important for the detoxification and elimination of potentially harmful compounds in the body .
Standard in the Development of Novel Inhibitors
It is used as a standard in the development of novel inhibitors of β-glucuronidase . This can be useful in drug development, as inhibiting β-glucuronidase can prevent the release of harmful substances in the body .
Prevention of Glucuronide Cleavage
D-Saccharic acid 1,4-lactone monohydrate may be used to prevent the cleavage of glucuronides in plasma, serum, or urine by β-glucuronidase in samples . This can be important in clinical and research settings, where maintaining the integrity of glucuronides is necessary .
Component in Iduronidase Activity Assay
It has been used as a component of reaction mixture in Iduronidase activity assay . Iduronidase is an enzyme that breaks down certain complex sugars in the body, and its activity is important in certain metabolic disorders .
Antioxidant Properties
D-Saccharic acid 1,4-lactone monohydrate is known for its antioxidant properties . Antioxidants help protect the body’s cells from damage caused by free radicals .
Amelioration of Diabetes Mellitus and Oxidative Stress
Research has shown that D-Saccharic acid 1,4-lactone monohydrate can ameliorate alloxan-induced diabetes mellitus and oxidative stress in rats by inhibiting pancreatic β-cell apoptosis . This suggests potential therapeutic applications for this compound in the treatment of diabetes .
Protection Against Hepatic Dysfunction
In diabetic rats, D-Saccharic acid 1,4-lactone monohydrate has been shown to counteract changes caused by diabetes, including increased blood glucose levels and disturbances in intra-cellular antioxidant machineries . This indicates a protective role of this compound against hepatic dysfunction in diabetes .
Inhibition of Apoptosis in Diabetic Rats
D-Saccharic acid 1,4-lactone monohydrate has been found to prevent hyperglycemia-induced hepatic apoptosis in diabetic rats by inhibiting both extrinsic and intrinsic pathways . This suggests that it could be a promising approach in lessening diabetes-mediated tissue damage .
Mechanism of Action
Target of Action
The primary target of D-Saccharic acid 1,4-lactone monohydrate (DSAL) is the β-glucuronidase enzyme . This enzyme plays a crucial role in the metabolism of glucuronides, which are key components in the detoxification of xenobiotics and endobiotics.
Mode of Action
DSAL acts as a potent inhibitor of the β-glucuronidase enzyme . By inhibiting this enzyme, DSAL prevents the breakdown of glucuronides, thereby influencing the metabolism of various substances within the body. Additionally, DSAL potentially inhibits Klotho deglycosylation of excitatory amino acid transporters (EAATs) and peptide transporters (PEPTs) .
Pharmacokinetics
Given its solubility in water , it can be inferred that DSAL may have good bioavailability
Result of Action
The inhibition of β-glucuronidase by DSAL can lead to an increase in the levels of glucuronides in the body. This can potentially influence the detoxification processes and the metabolism of various substances. DSAL’s action has been associated with anticarcinogenic, detoxifying, and antioxidant properties .
Action Environment
The action, efficacy, and stability of DSAL can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of DSAL, potentially influencing its interaction with the β-glucuronidase enzyme. The temperature can also affect the stability of DSAL, as it is recommended to be stored at 2-8°C .
properties
IUPAC Name |
(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFKVZHSFSFLPU-QGBSHYGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(=O)OC1C(C(=O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((2S,3R,4R)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetic acid hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




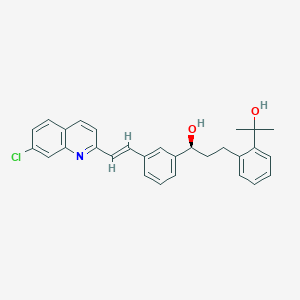
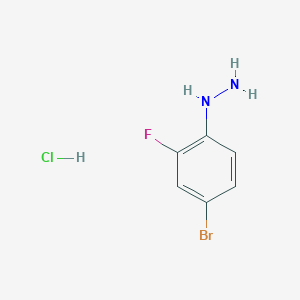
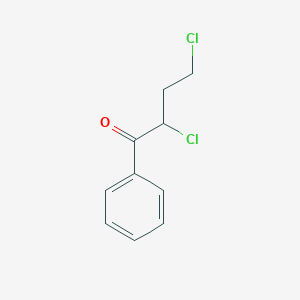
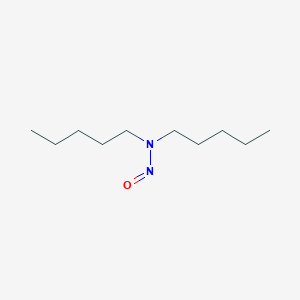
![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)
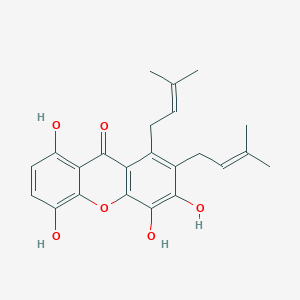
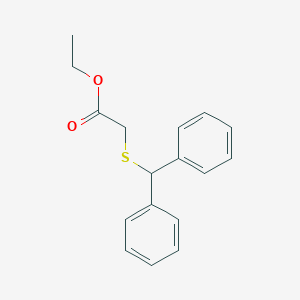

![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)

![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)
